molecular formula C7H7FN2O4S B1344085 N-(5-fluoro-2-nitrophenyl)methanesulfonamide CAS No. 475278-66-1

N-(5-fluoro-2-nitrophenyl)methanesulfonamide

Cat. No. B1344085
M. Wt: 234.21 g/mol
InChI Key: CGBXCAWTYKANIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated methanesulfonamide derivatives has been explored through different methodologies. For instance, the iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane (FBSM) has been successfully achieved, leading to enantiopure fluorobis(phenylsulfonyl)methylated compounds with high optical purity . Additionally, the organocatalytic addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes has been reported to furnish fluorinated derivatives with excellent enantioselectivities . These methods demonstrate the potential for creating complex fluorinated structures with high stereochemical control.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray diffraction analysis. The absolute configuration of major diastereomers of fluorinated derivatives has been determined, providing a clear understanding of their three-dimensional arrangement . Furthermore, intermolecular interactions and molecular packing in crystals of similar compounds have been analyzed, revealing the importance of hydrogen bonding in the structural organization .

Chemical Reactions Analysis

The reactivity of fluorinated methanesulfonamide derivatives has been studied in the context of their ability to form complexes with strong organic bases. For example, the formation of a 1:1 complex with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) involves proton transfer from the C–H acid to TBD, resulting in an ion pair stabilized by hydrogen bonding . This highlights the potential of these compounds to engage in specific chemical interactions that could be exploited in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated methanesulfonamide derivatives are influenced by their molecular structure. The presence of fluorine and nitro groups can significantly affect the chemical reactivity, as seen in the development of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which exhibit good chemoselectivity . The study of these properties is crucial for understanding the behavior of these compounds in various chemical environments and for designing new molecules with desired characteristics.

Scientific Research Applications

Fragmentation Patterns and Ortho Interactions

N-(2-nitrophenyl)-methanesulfonamide and its derivatives undergo electron ionization, leading to fragmentation patterns and rearrangement reactions. These compounds, similar in structure to N-(5-fluoro-2-nitrophenyl)methanesulfonamide, show an ortho-effect based reaction mechanism, highlighting their potential in studying molecular ion behavior and rearrangement reactions in mass spectrometry studies (Danikiewicz, 1997).

Enantioselective Addition Reactions

The highly enantioselective addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes demonstrates the utility of these compounds in organic synthesis. This reaction, catalyzed by secondary amines, results in fluorinated derivatives with excellent enantioselectivities, showcasing their application in the synthesis of complex, biologically active molecules (Kamlar et al., 2010).

Michael Addition Catalysis

The asymmetric conjugate addition of 1-Fluoro-1-nitro(phenylsulfonyl)methane to chalcones, catalyzed by binaphthyl-derived organocatalysts, highlights its significance in the development of chiral organofluorine compounds. This research underpins the importance of such compounds in medicinal chemistry and material science due to their biochemical relevance (Moon & Kim, 2012).

Structural and Spectroscopic Studies

Investigations into the complexation of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene provide insight into hydrogen bonding and molecular structure. These studies, reflecting on compounds structurally analogous to N-(5-fluoro-2-nitrophenyl)methanesulfonamide, are crucial for understanding the molecular interactions and assembly in solid-state chemistry and materials science (Binkowska et al., 2001).

Development of PET Tracers

The synthesis of carbon-11-labeled nimesulide analogs, related to N-(5-fluoro-2-nitrophenyl)methanesulfonamide, for potential PET imaging of aromatase expression in breast cancer showcases the application of such compounds in developing diagnostic tools in oncology. This research contributes to the advancement of molecular imaging and personalized medicine (Wang et al., 2010).

Safety And Hazards

The safety information available indicates that “N-(5-fluoro-2-nitrophenyl)methanesulfonamide” may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-(5-fluoro-2-nitrophenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O4S/c1-15(13,14)9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBXCAWTYKANIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-fluoro-2-nitrophenyl)methanesulfonamide

Synthesis routes and methods I

Procedure details

Methylsulfonamide (2.421 g, 25.4 mmol) was dissolved in DMF (100 mL) and NaH (60% in oil, 1.00 g, 25 mmol) was added. The reaction stirred for 1 h and added to a stirred solution of 2,4-difluoronitrobenzene (4.372 g, 27.5 mmol) in DMF (20 mL). The reaction mixture was stirred for 2 h, poured into a mixture (1:1) of brine and 1M HCl, and extracted with toluene. The organic phase was dried (MgSO4), and concentrated to give a solid that was crystallized from toluene/petroleum ether. The flask tipped over and some material was lost, to give 1.32 g, 5.64 mmol in 22% yield. MS (posES-FIA) m/z=found: 234; Calcd: 234.01; Anal (C7H7F N2 O4 S), C, H, N, S.
Quantity
2.421 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.372 g
Type
reactant
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20 mL
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solvent
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Synthesis routes and methods II

Procedure details

Methylsulfonamide (2.421 g, 25.4 mmol) was dissolved in DMF (100 mL) and NaH (60% in oil, 1.00 g, 25 mmol) was added. The reaction stirred for 1 h and added to a stirred solution of 2,4-difluoronitrobenzene (4.372 g, 27.5 mmol) in DMF (20 mL). The reaction mixture was stirred for 2 h, poured into a mixture (1:1) of brine and 1M HCl, and extracted with toluene. The organic phase was dried (MgSO4), and concentrated to give a solid that was crystallized from toluene/petroleum ether. The flask tipped over and some material was lost, to give 1.32 g, 5.64 mmol in 22% yield. MS (posES-FIA) m/z=found: 234; Calcd: 234.01; Anal (C7 H7 F N2 O4 S), C, H, N, S.
Quantity
2.421 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.372 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
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[Compound]
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C7
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brine
Quantity
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Reaction Step Six

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